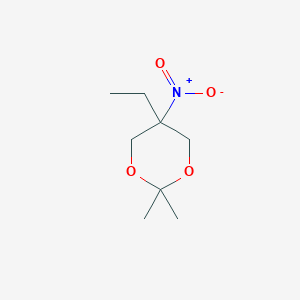

5-Ethyl-2,2-dimethyl-5-nitro-1,3-dioxane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4064-94-2 |

|---|---|

Molecular Formula |

C8H15NO4 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

5-ethyl-2,2-dimethyl-5-nitro-1,3-dioxane |

InChI |

InChI=1S/C8H15NO4/c1-4-8(9(10)11)5-12-7(2,3)13-6-8/h4-6H2,1-3H3 |

InChI Key |

NXQSEIQWULTBHS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(COC(OC1)(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Conformational Landscape and Structural Characterization of 5 Ethyl 2,2 Dimethyl 5 Nitro 1,3 Dioxane

Conformational Analysis of the 1,3-Dioxane (B1201747) Ring System

Like its parent carbocycle, cyclohexane (B81311), the 1,3-dioxane ring is not planar. To alleviate angle and torsional strain, it predominantly adopts a non-planar chair conformation. This chair form is significantly more stable than other possible conformations, such as the boat or twist-boat forms. wikipedia.org

Interconversion Pathways Between Chair and Twist-Boat Conformations

The 1,3-dioxane ring is conformationally mobile, undergoing a rapid process of ring inversion, often termed a chair-flip, at room temperature. This interconversion allows substituents to exchange between axial and equatorial positions. wikipedia.org The pathway from one chair conformation to the other is a high-energy process that proceeds through several less stable intermediate conformations.

The accepted pathway involves the chair form (A) first transitioning to a high-energy half-chair (D), which then leads to a flexible twist-boat conformation (B). wikipedia.org The twist-boat is a local energy minimum on the potential energy surface. univ-lemans.fr This twist-boat can then pass through the higher-energy boat conformation (C) to another twist-boat, and subsequently back through a half-chair intermediate to the inverted chair conformation. wikipedia.org Due to the shorter C-O bond lengths compared to C-C bonds, the energy barrier for the chair-twist interconversion is higher in 1,3-dioxane than in cyclohexane.

| Conformation | Relative Energy (kcal/mol) - Cyclohexane Model | Key Features |

| Chair | 0 | Most stable; staggered bonds, minimal strain. |

| Twist-Boat | ~5.5 | Flexible; local energy minimum. oregonstate.edu |

| Boat | ~6.9 | High energy; flagpole interactions and eclipsed bonds. oregonstate.edu |

| Half-Chair | ~10-11 | Highest energy; transition state for chair-to-twist-boat. wikipedia.orgoregonstate.edu |

Note: Energy values are approximate and based on the cyclohexane model, which serves as a close analog. The barrier in 1,3-dioxane is slightly higher.

Influence of Substituents at C2 and C5 on Conformational Equilibria in 1,3-Dioxanes

The C2 position is substituted with a gem-dimethyl group. Due to the shorter C-O bonds, 1,3-diaxial interactions between a substituent at C2 and the axial protons at C4 and C6 are more pronounced than in cyclohexane. Consequently, an axial substituent at C2 is strongly disfavored. The presence of the gem-dimethyl group effectively locks the ring, preventing ring inversion and creating a rigid chair conformation.

The nitro group (NO₂) at the C5 position exerts powerful electronic effects. As a strongly electron-withdrawing group, it creates a significant dipole moment. Electrostatic interactions between this dipole and the dipoles of the C-O bonds in the ring can influence conformational stability. researchgate.net

Stereoelectronic effects, which involve the spatial arrangement of orbitals, are also paramount. These effects arise from interactions between the orbitals of the nitro group and those of the neighboring atoms and bonds within the dioxane ring. Such interactions can stabilize or destabilize certain conformations, overriding purely steric considerations. acs.orgdocbrown.info

While the classic anomeric effect pertains to the C2 (anomeric) position in heterocycles, the underlying principles of orbital overlap are crucial models for understanding stereoelectronic interactions throughout the ring. researchgate.net The anomeric effect is often explained by a stabilizing hyperconjugative interaction between a lone pair (n) on a heteroatom and the antibonding orbital (σ*) of an adjacent anti-periplanar (axial) bond. nih.govresearchgate.net

In the context of the C5 position in 1,3-dioxane, a related phenomenon known as the homoanomeric effect can occur. This involves an n_p → σ*_C(5)-H_eq interaction, where a lone pair on one of the ring oxygens delocalizes into the antibonding orbital of the equatorial C5-H bond. acs.orgnih.gov Such stereoelectronic interactions can subtly alter bond lengths and energies, thereby influencing the conformational equilibrium. The presence of the highly electronegative nitro group at C5 would significantly modulate these electronic interactions.

Spectroscopic Probes for Conformational and Structural Elucidation

The precise conformation of 5-Ethyl-2,2-dimethyl-5-nitro-1,3-dioxane in solution is primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy. While specific experimental spectra for this exact compound are not widely published, its features can be predicted based on extensive studies of analogous substituted 1,3-dioxanes. univ-lemans.frnih.gov

¹H NMR Spectroscopy: The vicinal coupling constants (³J_HH) between protons on adjacent carbons are highly dependent on the dihedral angle between them and are therefore powerful tools for conformational analysis. nih.gov For a chair conformation, the coupling between axial and equatorial protons (³J_ax,eq) is typically smaller (2-5 Hz) than the coupling between two axial protons (³J_ax,ax), which is large (10-13 Hz). By analyzing the coupling patterns of the protons at C4 and C6 with the C5 proton (if present, though in this case it is a quaternary center), the orientation of the C5 substituents can be inferred.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the 1,3-dioxane ring are highly sensitive to their stereochemical environment. docbrown.info Of particular note for this compound are the chemical shifts of the gem-dimethyl carbons at C2. Studies on 1,3-diol acetonides (2,2-dimethyl-1,3-dioxanes) have established a reliable correlation:

Chair Conformation: In a stable chair conformation, the axial and equatorial methyl groups at C2 are in different environments, leading to distinct chemical shifts, typically around δ 19 ppm (axial) and δ 30 ppm (equatorial). univ-lemans.fr

Twist-Boat Conformation: If the molecule were to adopt a twist-boat conformation, the two methyl groups would become more equivalent, and their chemical shifts would appear closer together in the range of δ 24-25 ppm . univ-lemans.fr

Therefore, the observation of two widely separated signals for the C2 methyl groups would provide strong evidence for the predicted rigid chair conformation. The chemical shifts of the other ring carbons (C4, C5, C6) and the ethyl group carbons would also be indicative of the dominant conformation.

| NMR Parameter | Typical Value/Observation in Chair 1,3-Dioxanes | Information Provided |

| ³J_ax,ax | 10 - 13 Hz | Confirms axial-axial relationship between protons. |

| ³J_ax,eq | 2 - 5 Hz | Confirms axial-equatorial relationship. |

| ³J_eq,eq | 2 - 5 Hz | Confirms equatorial-equatorial relationship. |

| ¹³C Shift (C2-Me_ax) | ~19 ppm | Indicates an axial methyl on a chair conformation. univ-lemans.fr |

| ¹³C Shift (C2-Me_eq) | ~30 ppm | Indicates an equatorial methyl on a chair conformation. univ-lemans.fr |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics (e.g., vicinal coupling constants, dynamic NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the conformational dynamics of molecules in solution. auremn.org.br For 1,3-dioxane derivatives, key insights are derived from the analysis of vicinal coupling constants (³J), which are sensitive to the dihedral angle between coupled protons, as described by the Karplus equation.

In the chair conformation of 1,3-dioxanes, the protons at the C4 and C6 positions can be either axial or equatorial. The coupling constants between these protons and those on the adjacent C5 carbon provide direct evidence of the ring's conformation and the orientation of the substituents. researchgate.net For instance, a large coupling constant (typically 10-13 Hz) is observed for anti-periplanar protons (180° dihedral angle), such as those between two axial protons (³Jaa), while smaller values are characteristic of gauche interactions (approx. 60°), like those between axial-equatorial (³Jae) or equatorial-equatorial (³Jee) protons (typically 1-5 Hz). researchgate.net

Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of conformational changes, such as the chair-to-chair ring inversion. By monitoring the NMR spectrum at different temperatures, it is possible to observe the coalescence of signals as the rate of interconversion increases. From the coalescence temperature, the energy barrier (activation free energy, ΔG‡) for the ring flip can be calculated. These studies provide quantitative data on the conformational flexibility of the dioxane ring. acs.org

Table 1: Representative Vicinal Coupling Constants in 1,3-Dioxane Derivatives

| Interaction Type | Dihedral Angle (approx.) | Typical ³J Value (Hz) |

|---|---|---|

| Axial-Axial (³Jaa) | ~180° | 10 - 13 |

| Axial-Equatorial (³Jae) | ~60° | 1 - 5 |

Note: The values presented are typical ranges for 1,3-dioxane systems and can be influenced by substituent electronegativity and ring puckering.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as an essential tool for identifying the functional groups within a molecule and providing a unique "molecular fingerprint." scispace.com Each vibrational mode corresponds to a specific type of bond stretching or bending, and its frequency is determined by the masses of the atoms and the strength of the chemical bond.

For this compound, the vibrational spectra would exhibit characteristic bands corresponding to its distinct structural components:

Nitro Group (NO₂): This group is readily identified by two strong stretching vibrations. The asymmetric stretching (νas(NO₂)) typically appears in the 1500-1560 cm⁻¹ region, while the symmetric stretching (νs(NO₂)) is found between 1335-1380 cm⁻¹. These bands are often strong in both IR and Raman spectra. nih.gov

Dioxane Ring: The C-O-C linkages of the dioxane ring give rise to characteristic stretching vibrations. Asymmetric and symmetric C-O-C stretching modes are expected in the 1150-1250 cm⁻¹ and 1000-1050 cm⁻¹ regions, respectively. scispace.com These vibrations are crucial for confirming the presence of the heterocyclic ring.

Alkyl Groups (Ethyl and Dimethyl): The C-H bonds of the ethyl and gem-dimethyl groups produce stretching vibrations in the 2850-3000 cm⁻¹ range. nih.gov Bending vibrations (scissoring, rocking, wagging, and twisting) for the CH₂ and CH₃ groups appear at lower frequencies, typically in the 1350-1470 cm⁻¹ region.

C-N Bond: The stretching vibration of the C-N bond connecting the nitro group to the ring is typically weaker and found in the 850-920 cm⁻¹ range.

The combination of FTIR and Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is better for nonpolar bonds and symmetric vibrations. The analysis of both spectra allows for a more complete and reliable assignment of the vibrational modes of this compound. scispace.comresearchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1380 |

| Dioxane Ring | C-O-C Asymmetric Stretch | 1150 - 1250 |

| Dioxane Ring | C-O-C Symmetric Stretch | 1000 - 1050 |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

| Alkyl (CH₂/CH₃) | Bend | 1350 - 1470 |

Theoretical and Computational Approaches to Conformational Analysis

Ab Initio and Density Functional Theory (DFT) Investigations of Potential Energy Surfaces

Theoretical and computational methods, particularly ab initio calculations and Density Functional Theory (DFT), provide profound insights into the conformational preferences of molecules. mdpi.com These methods are used to map the potential energy surface (PES), which describes the energy of a molecule as a function of its geometry. researchgate.netosi.lv By identifying the minima on the PES, the most stable conformers can be determined.

For 1,3-dioxane and its derivatives, computational studies have shown that the global minimum on the PES typically corresponds to a chair conformer. researchgate.net However, other local minima, such as twist-boat conformations, may also exist. researchgate.netjournal-vniispk.ru For 5-substituted 1,3-dioxanes, calculations at the RHF/6-31G(d) level of theory have been used to explore the PES, revealing pathways for the interconversion of equatorial and axial chair conformers. researchgate.net More advanced DFT functionals, such as M06-2X, combined with larger basis sets like 6-311+G(d,p), have been employed to study related 5-nitro-1,3-dioxane (B6597036) compounds, yielding detailed geometrical parameters for reactants, transition states, and products. scispace.comresearchgate.net

In the case of this compound, the chair conformation is expected to be the most stable. The key question addressed by computational methods is the relative stability of the two possible chair conformers, where the substituents at C5 (ethyl and nitro groups) can be oriented axially or equatorially relative to the gem-dimethyl group at C2. For the related 5-bromo-5-nitro-1,3-dioxane (B1667936), the chair conformer with an axial nitro group was identified as the global minimum. journal-vniispk.ru DFT calculations would allow for the precise determination of bond lengths, bond angles, and dihedral angles for each stable conformer of the title compound.

Determination of Energy Barriers for Conformational Isomerizations

A primary goal of computational conformational analysis is to determine the energy barriers that separate different conformers. researchgate.net These barriers correspond to transition states on the potential energy surface and dictate the rates of conformational isomerization. The chair-to-chair interconversion in 1,3-dioxanes proceeds through higher-energy twist and boat intermediates. researchgate.net

Quantum-chemical studies on 5-alkyl-1,3-dioxanes have successfully estimated the potential barriers for these processes. researchgate.net The calculations reveal that the isomerization between the equatorial chair (Ce) and axial chair (Ca) conformers can occur via two distinct pathways involving different twist-boat intermediates (e.g., 1,4-T and 2,5-T). researchgate.net The energy of these transition states determines the activation energy for ring inversion. For the parent 1,3-dioxane, the energy difference between the chair and the 2,5-twist conformer has been calculated to be around 5.14 kcal/mol at the DFT level. researchgate.net For substituted dioxanes, these barriers can be influenced by the nature of the substituents. For instance, computational studies on the thermal decomposition of 5-methyl-5-nitro-1,3-dioxane (B73799) have determined activation free energies for reactions involving specific transition states. researchgate.net Such computational approaches could be directly applied to this compound to calculate the energy barriers for its conformational isomerizations.

Table 3: Calculated Relative Energies for 1,3-Dioxane Conformers (kcal/mol)

| Conformer | Relative Energy (DFT) | Reference |

|---|---|---|

| Chair | 0.0 | researchgate.net |

| 2,5-Twist | 5.19 ± 0.8 | researchgate.net |

Note: These values are for the parent 1,3-dioxane molecule and serve as a baseline for understanding substituted systems.

Analysis of Intramolecular Interactions, including Hyperconjugative Effects

The stability of a particular conformation is governed by a complex interplay of intramolecular interactions, including steric hindrance, dipole-dipole interactions, and subtle stereoelectronic effects. acs.orgresearchgate.net Hyperconjugation is a key stabilizing stereoelectronic interaction that involves the delocalization of electrons from a filled bonding orbital (σ) or a lone pair (n) into an adjacent empty antibonding orbital (σ*).

In 1,3-dioxane systems, several hyperconjugative interactions are significant. The anomeric effect, a well-known stereoelectronic phenomenon, often involves the interaction of an oxygen lone pair with an adjacent axial σ* orbital (n_O → σ_C-X). thieme-connect.de In the context of the C5 position, homoanomeric interactions can also play a role. Computational studies have highlighted the importance of the n(p) → σ(C5-Heq) interaction in dioxane, which involves the delocalization of an oxygen lone pair into the antibonding orbital of the equatorial C-H bond at C5. nih.gov This effect can lead to a relative elongation and weakening of the C-Heq bond. nih.gov

Furthermore, interactions involving the substituents themselves are critical. For this compound, the orientation of the nitro group's lone pairs and the σ bonds of the ethyl group relative to the ring's σ* orbitals will influence conformational stability. Natural Bond Orbital (NBO) analysis is a computational technique frequently used to identify and quantify these hyperconjugative interactions. scispace.com By calculating the second-order perturbation energies (E(2)), NBO analysis provides a direct measure of the strength of these donor-acceptor interactions, helping to explain why one conformer is favored over another. scispace.comresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 5 Ethyl 2,2 Dimethyl 5 Nitro 1,3 Dioxane

Transformations Involving the Nitro Functionality

The reactivity of 5-Ethyl-2,2-dimethyl-5-nitro-1,3-dioxane is largely dictated by the versatile nitro functionality. This group can undergo a range of transformations, including thermal decomposition, reduction, and conversion to reactive intermediates such as nitronates. Understanding these pathways is crucial for predicting the compound's stability and synthetic utility.

The thermal stability of 5-nitro-1,3-dioxane (B6597036) derivatives is a subject of significant interest, with computational studies providing detailed insights into their decomposition mechanisms. scispace.comusc.edu.co These compounds can decompose to release nitrous acid (HNO₂) or nitrogen oxides (NOx), depending on the specific reaction pathway. researchgate.net The substituent at the 5-position of the dioxane ring, such as an ethyl or methyl group, has been shown to influence the reaction parameters and mechanism. scispace.comresearchgate.net

Computational modeling has been employed to study the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds (where R = H, CH₃, Br). scispace.comresearchgate.net A primary proposed mechanism involves a one-stage process that proceeds through a five-atom cyclic transition state. scispace.comresearchgate.net This pathway involves the breaking of the carbon-nitrogen bond and the migration of a hydrogen atom from carbon 6 to one of the oxygen atoms of the nitro group. scispace.com This concerted step leads to the subsequent formation of an alkene, specifically a 5-R-4H-1,3-dioxine derivative, and a molecule of nitrous acid (HNO₂). scispace.com Depending on the reaction conditions and mechanisms, nitrogen oxides (NOx) can also be formed as decomposition products. researchgate.netchemos.de

Kinetic and thermodynamic data from computational studies reveal the influence of the substituent at the 5-position on the decomposition reaction. scispace.comresearchgate.net The presence of a methyl group (a close analog to the ethyl group) favors the decomposition reaction compared to hydrogen or bromine substituents. scispace.comresearchgate.net The lowest activation energies (Ea and ΔG≠) are observed for the molecule where R is a methyl group. scispace.com The reaction involving the methyl-substituted compound also exhibits an imbalance between bond formation and bond breaking, as indicated by a reaction synchronicity value of 0.83. researchgate.net

Below is a table summarizing the calculated kinetic and thermodynamic parameters for the thermal decomposition of 5-nitro-5-R-1,3-dioxanes in the gas phase.

Table 1: Kinetic and Thermodynamic Parameters for the Gas Phase Decomposition of 5-nitro-5-R-1,3-dioxanes

| Substituent (R) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) | Frequency Factor (A) (s⁻¹) | Gibbs Free Energy of Activation (ΔG≠) (kJ mol⁻¹) | Entropy of Activation (ΔS≠) (J mol⁻¹ K⁻¹) |

|---|---|---|---|---|---|

| H | 4.06 x 10⁻⁸ | 212.1 | 6.14 x 10¹³ | 204.6 | 5.9 |

| Methyl | 4.19 x 10⁻⁷ | 205.3 | 1.33 x 10¹⁴ | 194.4 | 12.4 |

Data sourced from computational studies. researchgate.net

Table 2: Comparison of Gas Phase vs. DMSO Solution for Decomposition of 5-methyl-5-nitro-1,3-dioxane (B73799)

| Parameter | Gas Phase | DMSO Solution | Rate Increase Factor (kDMSO/kgas) |

|---|---|---|---|

| Rate Constant (k) (s⁻¹) | 4.19 x 10⁻⁷ | 3.39 x 10⁻⁵ | 80.9 |

| Activation Energy (Ea) (kJ mol⁻¹) | 205.3 | 192.8 | - |

Data sourced from computational studies. researchgate.net

The nitro group of 5-nitro-1,3-dioxane derivatives can be readily reduced to a primary amine, providing a synthetic route to valuable 5-amino-1,3-dioxanes. google.com One established method for this transformation is catalytic hydrogenation. google.com This process involves reacting the 5-nitro derivative with hydrogen gas in the presence of a suitable catalyst. google.com

Commonly used catalysts for this reduction include rhodium on alumina, Raney nickel, and palladium on charcoal. google.com The reaction is typically carried out in a solvent such as a lower C₁-C₄ alcohol. For example, the hydrogenation of a 5-nitro-1,3-dioxane can be performed under a hydrogen pressure of 7 bars at 60°C for several hours. google.com Following the reaction, the catalyst is filtered off, and the solvent is evaporated to yield the crude 5-amino-1,3-dioxane, which can then be purified by distillation. google.com This reduction pathway is a key step in the synthesis of these amino compounds, avoiding the use of potentially unstable and explosive nitro derivatives as final products. google.com

While nitroalkanes typically react as nucleophiles after deprotonation at the α-carbon, they can also exhibit "umpolung" or inverted reactivity. frontiersin.orgnih.gov The corresponding nitronate (or aci-form), formed by deprotonation, can be electrophilically activated. frontiersin.orgnih.gov For a compound like this compound, the formation of the corresponding nitronate would create a reactive intermediate with an electrophilic carbon center at the C=N bond. nih.gov

This electrophilic activation can be achieved using various reagents. nih.gov For instance, in the presence of strong acids like polyphosphoric acid (PPA) or triflic acid, nitronates can react with electron-rich arenes to form oxime derivatives. frontiersin.org Another approach involves reacting cyclic nitronates with reagents like TBSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate) to generate highly reactive silylated intermediates. frontiersin.org These intermediates are susceptible to diastereoselective α-alkylation with a variety of carbon-based nucleophiles, including ketene (B1206846) acetals, silyl (B83357) enol ethers, and enamines. frontiersin.org This electrophilic nature allows nitronates derived from the 1,3-dioxane (B1201747) scaffold to participate in reactions that are mechanistically distinct from the typical nucleophilic behavior of nitroalkane anions, expanding their synthetic potential. nih.govnih.gov

Thermal Decomposition Pathways of 5-Nitro-1,3-Dioxane Derivatives

Reactivity of the 1,3-Dioxane Ring System

The chemical behavior of this compound is largely dictated by the 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms. This ring system, which exists preferentially in a chair-like conformation, is generally stable under basic, oxidative, and reductive conditions. thieme-connect.de However, its acetal (B89532) nature makes it susceptible to reactions under acidic conditions, which typically involve the C2 ketal carbon and the two heteroatoms. thieme-connect.deorganic-chemistry.org

Ring Opening Reactions and Subsequent Derivatizations (e.g., formation of diols)

The most characteristic reaction of the 1,3-dioxane ring system is its cleavage under acidic conditions to regenerate the parent carbonyl compound and 1,3-diol. organic-chemistry.org For this compound, this ring-opening reaction represents a deprotection strategy, yielding 2-ethyl-2-nitropropane-1,3-diol and acetone.

The reaction proceeds via acid-catalyzed hydrolysis. The mechanism involves the protonation of one of the ring's oxygen atoms, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and eventual loss of a proton leads to the formation of the diol and the ketone. This process is reversible, and the formation of the dioxane is typically favored by removing the water formed during the reaction. organic-chemistry.orgresearchgate.net

| Reactant | Conditions | Products | Reaction Type |

|---|---|---|---|

| This compound | Aqueous acid (e.g., HCl, H₂SO₄) or Lewis acid in the presence of water | 2-ethyl-2-nitropropane-1,3-diol, Acetone | Hydrolysis / Deprotection |

Reactions at the Acetal/Ketal Center (C2) and Potential for Functionalization

The C2 position of this compound is a quaternary ketal carbon, making it the central point of the molecule's acetal functionality. The presence of two methyl groups at this position renders it sterically hindered and generally unreactive towards direct substitution or functionalization without cleavage of the ring. thieme-connect.de

The primary reactivity at the C2 center is its role as the electrophilic site during the acid-catalyzed ring-opening described previously. Upon protonation of an adjacent oxygen atom, the C2 carbon becomes part of an oxocarbenium intermediate, which is highly susceptible to nucleophilic attack by water or other nucleophiles. thieme-connect.deorganic-chemistry.org Therefore, any reaction intended to functionalize the C2 position would likely proceed through a ring-opening/ring-closing sequence or result in the complete hydrolysis of the dioxane ring. Direct displacement of the methyl groups is not a feasible pathway under standard conditions. The stability of the 2,2-dimethyl substitution pattern is a key feature, providing robustness to the molecule under non-acidic conditions. thieme-connect.de

Substitution and Derivatization Reactions at the C5 Position

The C5 position of the dioxane ring is a quaternary carbon atom substituted with both an ethyl group and a nitro group. This steric congestion makes direct nucleophilic substitution reactions (such as Sₙ1 or Sₙ2 mechanisms) at this carbon center highly improbable. Consequently, derivatization strategies at the C5 position primarily involve reactions of the existing functional groups, namely the nitro group.

Computational studies on the thermal decomposition of related 5-nitro-5-R-1,3-dioxane compounds (where R = H, CH₃, Br) indicate that a key reaction pathway involves the C5-NO₂ bond. scispace.comresearchgate.net The mechanism proceeds through a transition state involving the breaking of the carbon-nitrogen bond and the migration of a hydrogen from a neighboring carbon (C4 or C6) to an oxygen of the nitro group. This leads to the formation of an alkene (a 4H-1,3-dioxin derivative) and nitrous acid. scispace.com Although this compound was not the specific subject, the study showed that the substituent at the C5 position influences the reaction's activation energy. For instance, a methyl group at C5 was found to favor the elimination reaction compared to hydrogen or bromine. scispace.comresearchgate.net

| Substituent (R) at C5 | Calculated Activation Free Energy (Gas Phase) | Effect |

|---|---|---|

| -H | Higher activation energy | Less favored |

| -CH₃ | Lower activation energy | More favored |

| -Br | Intermediate activation energy | - |

Beyond thermal decomposition, other potential derivatizations would involve the chemical transformation of the nitro group itself. Standard reactions for aliphatic nitro compounds, such as reduction to the corresponding amine (5-amino-5-ethyl-2,2-dimethyl-1,3-dioxane) using catalytic hydrogenation or reducing agents like zinc or iron in acidic media, represent a plausible route for functionalization at the C5 position.

Advanced Computational Chemistry Studies on 5 Ethyl 2,2 Dimethyl 5 Nitro 1,3 Dioxane

High-Level Quantum Chemical Calculations on Analogous Systems

Computational studies on similar 5-nitro-1,3-dioxane (B6597036) derivatives have employed sophisticated methods to ensure the accuracy of their findings. scispace.comresearchgate.net

Selection and Validation of Appropriate Computational Methods

For the thermal decomposition of 5-nitro-5-R-1,3-dioxanes (R=H, Br, CH₃), researchers have utilized several density functional theory (DFT) functionals. Computational calculations were performed with M06-2X, MPWB1K, PBE0, and ωB97X-D functionals. researchgate.net The M06-2X functional, in particular, was selected for its robust performance in describing kinetics and thermodynamics. scispace.comresearchgate.net These methods are chosen to accurately model the complex electronic effects involved in the reaction mechanisms of nitro compounds.

Basis Set Optimization for Accurate Predictions

In the aforementioned studies, the 6-311+G(d,p) basis set was consistently used for geometry optimizations and frequency calculations. scispace.comresearchgate.net This choice represents a balance between computational cost and accuracy, providing a reliable description of the electronic structure, molecular geometries, and vibrational frequencies necessary for predicting energetic and structural properties.

Reaction Mechanism Elucidation via Computational Modeling of Analogous Systems

Computational modeling has been instrumental in elucidating the thermal decomposition pathways of 5-nitro-1,3-dioxane analogues. scispace.com

Identification and Characterization of Transition States and Intermediates

For the thermal decomposition of compounds like 5-methyl-5-nitro-1,3-dioxane (B73799), a key reaction mechanism proceeds through a five-membered cyclic transition state. scispace.com This process involves the breaking of the carbon-nitrogen bond and the migration of a hydrogen atom. For the parent compound, 5-nitro-1,3-dioxane, a two-stage mechanism was also investigated, which included the formation of an intermediate, 4-(nitromethyl)-1,3-dioxolane. scispace.com However, this two-stage pathway was found to be less feasible than the single-stage mechanism. scispace.com Intrinsic Reaction Coordinate (IRC) calculations are typically performed to confirm that the identified transition state structures correctly connect the reactants and products. scispace.com

Calculation of Energy Profiles and Activation Barriers

Detailed energy profiles have been calculated for the decomposition of 5-nitro-5-R-1,3-dioxanes. These calculations determine the activation energies (Ea) and Gibbs free energies of activation (ΔG≠), which are crucial for understanding reaction kinetics. For example, the presence of a methyl substituent at the 5-position was found to favor the decomposition reaction. scispace.com The studies also explored the influence of solvent effects, noting that a polar solvent like dimethyl sulfoxide (B87167) (DMSO) can significantly lower the activation energy barrier and increase the reaction rate. scispace.com

Table 1: Calculated Kinetic Data for the Decomposition of 5-R-5-nitro-1,3-dioxane Analogues in Gas Phase at 533.15 K scispace.com Note: This data is for analogous compounds, not 5-Ethyl-2,2-dimethyl-5-nitro-1,3-dioxane.

| Substituent (R) | Activation Energy (Ea) (kJ mol⁻¹) | Gibbs Free Energy of Activation (ΔG≠) (kJ mol⁻¹) |

| H | 212.1 | 204.6 |

| Methyl | 205.3 | 194.4 |

| Br | 210.8 | 199.3 |

Bond Order Analysis (e.g., Wiberg bond indices)

To gain deeper insight into the bond-breaking and bond-forming processes during the reaction, Wiberg bond indices have been analyzed. scispace.comresearchgate.net This analysis helps to track the progress of the reaction at the transition state. For the decomposition of 5-nitro-1,3-dioxane analogues, this method defined the breaking of the carbon-nitrogen bond as one of the most advanced processes in the transition state. scispace.com Such analysis can also reveal the synchronicity of the reaction, indicating whether bond formation and cleavage occur in a concerted or asynchronous manner. For the 5-methyl substituted analogue, the reaction showed an imbalance between bond formation and breaking events. scispace.com

Table 2: Wiberg Bond Indices for the Transition State of 5-H-5-nitro-1,3-dioxane Decomposition scispace.com Note: This data is for an analogous compound. iR, iTS, and iP represent the bond indices in the reactant, transition state, and product, respectively.

| Bond | iR | iTS | iP |

| C5-C6 | 0.9793 | 1.3882 | 1.8559 |

| C6-H7 | 0.9217 | 0.4261 | 0.0000 |

| H7-O8 | 0.0022 | 0.3176 | 0.7520 |

| O8-N9 | 1.5178 | 1.3720 | 1.0947 |

| N9-C5 | 0.8763 | 0.2780 | 0.0000 |

While direct computational studies on this compound are not currently available, the detailed research on its close analogues provides a robust blueprint for future investigations into its properties and reactivity.

Solvation Models and Their Influence on Calculated Reaction Parameters and Molecular Stability

Computational studies on 5-nitro-1,3-dioxane derivatives have highlighted the critical role of solvation models in accurately predicting reaction parameters and molecular stability. The inclusion of solvent effects is crucial as intermolecular interactions can significantly alter the energy landscape of chemical processes compared to calculations performed in the gas phase.

Research on the thermal decomposition of a series of 5-nitro-5-R-1,3-dioxanes (where R = H, CH₃, Br) provides a clear example of the profound influence of solvents. scispace.comresearchgate.netresearchgate.net These studies, employing Density Functional Theory (DFT) with the M06-2X functional and a 6-311+G(d,p) basis set, have analyzed the reaction in both the gas phase and in a dimethyl sulfoxide (DMSO) solution. scispace.comresearchgate.net The findings indicate that the solvent significantly impacts the reaction's kinetics. scispace.com

The stability of different conformers is also highly sensitive to the solvent environment. researchgate.net For related 1,3-dioxane (B1201747) structures, computational analysis has shown that the predominance of a particular conformer can change depending on the solvent. researchgate.net For example, in the case of 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, the conformer with an axial hydroxymethyl group is favored in the gas phase and in chloroform, while the equatorial conformer predominates in benzene (B151609) and DMSO. researchgate.net This underscores the necessity of applying appropriate solvation models, such as the cluster model where explicit solvent molecules are included, to accurately predict the behavior of these molecules in solution. researchgate.net

The data below, derived from studies on analogous compounds, illustrates the quantitative effect of a solvent on reaction activation energy. scispace.comresearchgate.net

Table 1: Calculated Activation Energies (Ea) for the Thermal Decomposition of 5-nitro-5-R-1,3-dioxanes in Gas Phase vs. DMSO Solution

| Substituent (R) | Gas Phase Ea (kcal/mol) | DMSO Solution Ea (kcal/mol) |

| H | 45.3 | 41.5 |

| CH₃ | 40.8 | 36.3 |

| Br | 42.1 | 42.0 |

This table is interactive. You can sort and filter the data.

Computational Prediction of Spectroscopic Properties (e.g., NMR chemical shifts and coupling constants)

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which are invaluable for structure elucidation and stereochemical assignments. researchgate.netnih.gov For this compound, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be predicted with a high degree of accuracy using DFT methods. nih.gov

The standard methodology involves optimizing the molecular geometry of the compound's stable conformers at a suitable level of theory. Following optimization, NMR shielding constants are calculated for each nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These absolute shielding constants (σₓ) are then converted into chemical shifts (δₓ) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS), using the formula: δₓ = (σref - σₓ) / (1 - σref). nih.gov

To improve the accuracy of predictions, it is common practice to apply a linear regression analysis by plotting the calculated shifts against experimental data for a set of related compounds or for the compound if data is available. nih.gov This systematic correction helps to account for inherent methodological errors and solvent effects. nih.gov

The accuracy of these predictions is fundamental in distinguishing between different stereoisomers. By comparing the computed NMR data for all possible isomers of a molecule with the experimental spectrum, the relative and absolute configurations can often be confidently assigned. nih.gov For a molecule like this compound, this would involve calculating the ¹H and ¹³C NMR spectra for different chair and twist conformers to determine the most likely structure in solution. researchgate.netresearchgate.net

Table 2: Illustrative Comparison of Hypothetical Experimental vs. Calculated ¹H NMR Chemical Shifts for a Proton in this compound

| Proton Environment | Experimental δ (ppm) | Calculated δ (ppm) (Uncorrected) | Calculated δ (ppm) (Linearly Corrected) |

| -CH₂- (dioxane ring) | 3.85 | 4.10 | 3.87 |

| -CH₂- (ethyl group) | 1.98 | 2.21 | 1.99 |

| -CH₃ (ethyl group) | 0.95 | 1.15 | 0.96 |

This table is interactive and presents hypothetical data to illustrate the computational methodology.

Synthetic Utility and Chemical Applications of 5 Nitro 1,3 Dioxane Derivatives

1,3-Dioxanes as Versatile Synthons in Fine Organic Synthesis

1,3-Dioxanes are cyclic acetals that serve as crucial building blocks, or synthons, in organic synthesis. A primary application is the protection of carbonyl compounds (aldehydes and ketones) and 1,3-diols. This protective function is effective because 1,3-dioxanes are generally stable under basic, oxidative, and reductive conditions but can be readily cleaved by acid catalysts. thieme-connect.de This stability allows for selective chemical modifications at other positions of a complex molecule. thieme-connect.de

The 1,3-dioxane (B1201747) structure is not only a protective group but is also found in several natural products. thieme-connect.de The conformation of the 1,3-dioxane ring, which preferentially adopts a chair-like form similar to cyclohexane (B81311), influences the reactivity and stereochemistry of reactions involving these synthons. thieme-connect.de The presence of two shorter C-O bonds compared to C-C bonds leads to more pronounced diaxial interactions, favoring equatorial substituents at the C2 position. thieme-connect.de

Furthermore, the versatility of 1,3-dioxanes extends to their use as precursors for a variety of functional groups. For instance, they can be converted into 1,3-diols through ring-opening reactions. researchgate.net This reactivity is particularly useful in the synthesis of polyfunctional compounds where stereochemical control is essential.

Transformation of Nitro-1,3-dioxanes into Key Organic Intermediates

The nitro group in 5-nitro-1,3-dioxane (B6597036) derivatives is a key functional handle that can be transformed into a variety of other functionalities, significantly expanding their synthetic utility. These transformations allow for the synthesis of important organic intermediates.

Access to 5-Amino-1,3-dioxanes through Reduction Pathways

A significant application of 5-nitro-1,3-dioxanes is their conversion to 5-amino-1,3-dioxanes. This transformation is typically achieved through the reduction of the nitro group. Catalytic hydrogenation is a common and efficient method for this reduction. google.com Various catalysts can be employed, including rhodium on alumina, Raney nickel, or palladium on charcoal. google.com

The process involves reacting the 5-nitro-1,3-dioxane derivative with hydrogen gas under pressure in the presence of a suitable catalyst. google.com For example, the catalytic hydrogenation of 5-nitro-2,2-dialkyl-1,3-dioxanes has been described as a viable route to the corresponding 5-amino derivatives. google.com These amino-dioxanes are valuable intermediates for the synthesis of pharmaceuticals and other biologically active molecules. For instance, they can be used in the preparation of antibacterial biomaterials. mdpi.com

The following table summarizes common catalysts used in the reduction of 5-nitro-1,3-dioxanes:

| Catalyst | Support |

| Rhodium | Alumina |

| Raney Nickel | - |

| Palladium | Charcoal |

This table illustrates catalysts commonly used for the reduction of nitro groups to amines.

Precursors for Polyfunctionalized Aliphatic Compounds

Nitro compounds, in general, are valuable precursors for the synthesis of polyfunctionalized aliphatic compounds due to the ease with which the nitro group can be converted into other functional groups such as ketones, esters, amines, and carboxylic acids. researchgate.netnih.gov The electron-withdrawing nature of the nitro group also facilitates certain carbon-carbon bond-forming reactions. researchgate.netnih.gov

Transformations of the nitro group can be achieved through various reactions. The Nef reaction, for example, converts a primary or secondary nitroalkane into an aldehyde or ketone. nih.gov While the classical Nef reaction involves treatment with strong acid, modern variations offer milder conditions. nih.gov The versatility of the nitro group makes 5-nitro-1,3-dioxane derivatives useful starting materials for creating complex aliphatic molecules with multiple functional groups. organic-chemistry.org

Role of Meldrum's Acid Derivatives (related structural motifs) in Heterocycle Synthesis

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are structurally related to 1,3-dioxanes and are highly versatile reagents in organic synthesis, particularly for the construction of heterocyclic compounds. researchgate.netuniroma1.itnih.govwikipedia.org The high acidity of the methylene (B1212753) protons at the C5 position makes it a potent nucleophile in various reactions. uniroma1.it

Construction of Annulated and Fused Heterocyclic Systems

Meldrum's acid derivatives are excellent building blocks for synthesizing a wide array of annulated and fused heterocyclic systems. researchgate.net They can participate in condensation reactions with various electrophiles, followed by intramolecular cyclization to form heterocyclic rings. For instance, they have been used to synthesize heterocyclic compounds containing pyran, pyridine, furan, pyrrole, oxazole, and isoxazole (B147169) rings. researchgate.net

The reactivity of Meldrum's acid allows for its use in Knoevenagel condensations, where it reacts with aldehydes or ketones to form alkylidene or arylidene derivatives. connectjournals.comresearchgate.net These intermediates can then undergo further reactions, such as Michael additions or cycloadditions, to construct complex heterocyclic frameworks. uniroma1.it

Application in Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are a powerful tool in modern organic synthesis. connectjournals.comresearchgate.net Meldrum's acid and its derivatives are frequently employed in MCRs due to their high reactivity and ability to introduce a malonate-like synthon. uniroma1.itresearchgate.net

These reactions offer an efficient pathway to structurally diverse and complex molecules, often with high atom economy. researchgate.net For example, Meldrum's acid can participate in MCRs to produce highly substituted pyridines, pyrimidines, and other heterocyclic systems. researchgate.net The initial adduct from the reaction of Meldrum's acid with other components often undergoes spontaneous or subsequent transformations to yield the final heterocyclic product. uniroma1.it This approach has been utilized in combinatorial and diversity-oriented synthesis to generate libraries of compounds for biological screening. uniroma1.itresearchgate.net

The following table lists some heterocyclic systems synthesized using Meldrum's acid derivatives:

| Heterocyclic System |

| Pyran derivatives |

| Pyridine derivatives |

| Furan derivatives |

| Pyrrole derivatives |

| Oxazole derivatives |

| Isoxazole derivatives |

This table showcases the diversity of heterocyclic compounds accessible from Meldrum's acid.

Advanced Analytical Methodologies for Structural and Mechanistic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 5-Ethyl-2,2-dimethyl-5-nitro-1,3-dioxane in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, one can map out the complete atomic connectivity and infer stereochemical details.

While specific experimental spectra for this compound are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on established chemical shift principles and data from analogous structures. The dioxane ring typically adopts a chair conformation, leading to distinct signals for axial and equatorial protons and carbons.

Predicted ¹H NMR Chemical Shifts The proton NMR spectrum is expected to show signals corresponding to the ethyl group, the two methyl groups at the C2 position, and the methylene (B1212753) protons of the dioxane ring. The protons on the carbons adjacent to the oxygen atoms (C4 and C6) would be the most deshielded within the ring system.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- (Ethyl) | ~1.8 - 2.2 | Quartet (q) | 2H |

| -CH₃ (Ethyl) | ~0.9 - 1.2 | Triplet (t) | 3H |

| -CH₃ (C2-gem-dimethyl) | ~1.3 - 1.5 | Singlet (s) | 6H |

| -CH₂- (Dioxane Ring, C4/C6) | ~3.8 - 4.5 | Multiplet | 4H |

Note: The methylene protons of the dioxane ring may appear as complex multiplets or distinct AB quartets due to their diastereotopic nature arising from the chiral center at C5.

Predicted ¹³C NMR Chemical Shifts The carbon NMR spectrum would complement the proton data, confirming the presence of eight distinct carbon environments.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (Ethyl) | ~8 - 12 |

| -CH₂- (Ethyl) | ~25 - 30 |

| -CH₃ (C2-gem-dimethyl) | ~20 - 28 |

| C4 / C6 (Dioxane Ring) | ~65 - 75 |

| C2 (Dioxane Ring) | ~95 - 105 |

| C5 (Quaternary, Nitro-bearing) | ~85 - 95 |

To unambiguously assign these resonances and confirm the molecular structure, a series of 2D NMR experiments are employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key correlation would be observed between the ethyl group's methylene protons and its methyl protons. It would also show correlations between the geminal and vicinal protons on the C4 and C6 positions of the dioxane ring, helping to resolve their complex multiplets.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. pressbooks.pub This would definitively link the proton signals in the table above to their corresponding carbon signals, for instance, confirming the assignment of the signals at ~3.8-4.5 ppm to the C4/C6 ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (typically 2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular skeleton. youtube.com Key HMBC correlations would include:

The protons of the C2-methyl groups to the C2 quaternary carbon.

The protons of the ethyl group to the C5 quaternary carbon.

The methylene protons of the dioxane ring (C4/C6) to the C5 quaternary carbon, confirming the substitution pattern on the ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns under ionization. For this compound (C₈H₁₅NO₄), the exact mass is 189.1001 Da. nih.gov

Under Electron Ionization (EI), a common MS technique, the molecular ion peak ([M]⁺˙) at m/z 189 may be observed, though it could be weak or absent due to the molecule's instability. nih.govcreative-proteomics.com The fragmentation pattern would be dictated by the presence of the nitro group, the alkyl substituents, and the dioxane ring structure.

Plausible Fragmentation Pathways:

Loss of Nitro Group: A primary fragmentation pathway for nitroalkanes is the loss of the nitro group (•NO₂, 46 Da), which would lead to a fragment ion at m/z 143.

Alpha-Cleavage: Cleavage of bonds adjacent to the oxygen atoms of the dioxane ring is a characteristic fragmentation for cyclic ethers and acetals. miamioh.edu

Loss of Alkyl Groups: The loss of a methyl radical (•CH₃, 15 Da) from the gem-dimethyl group to give an ion at m/z 174, or the loss of an ethyl radical (•C₂H₅, 29 Da) from the C5 position to yield an ion at m/z 160 are highly probable.

Ring Cleavage: The 1,3-dioxane (B1201747) ring can undergo complex rearrangements and cleavages, leading to smaller fragment ions.

Table of Predicted Mass Fragments:

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 189 | [C₈H₁₅NO₄]⁺˙ | Molecular Ion |

| 174 | [C₇H₁₂NO₄]⁺ | [M - CH₃]⁺ |

| 160 | [C₆H₁₀NO₄]⁺ | [M - C₂H₅]⁺ |

| 143 | [C₈H₁₅O₂]⁺ | [M - NO₂]⁺ |

| 101 | [C₅H₉O₂]⁺ | Loss of C₂H₅ and NO₂ |

X-ray Diffraction (XRD) for Solid-State Molecular Architecture Determination of 1,3-Dioxane Derivatives

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional molecular structure in the solid state, providing precise bond lengths, bond angles, and conformational details.

Although a specific crystal structure for this compound has not been reported, analysis of related 2,2-dimethyl-1,3-dioxane (B13969650) derivatives provides a strong basis for predicting its solid-state architecture. researchgate.netresearchgate.net Studies on similar compounds consistently show that the 1,3-dioxane ring adopts a stable chair conformation to minimize steric strain. researchgate.net In this conformation, substituents at the C5 position can occupy either an axial or equatorial position. Given the steric bulk of the ethyl and nitro groups at the C5 position, significant conformational analysis would be required to determine the most stable arrangement. The presence of the gem-dimethyl group at C2 further reinforces the ring's geometry. Intermolecular interactions in the crystal lattice would likely be dominated by weak van der Waals forces and dipole-dipole interactions involving the polar nitro group.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Assignment

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and allow for the identification of its functional groups. esisresearch.orgscispace.com

The vibrational spectrum of this compound can be interpreted by assigning observed bands to specific molecular motions.

Characteristic Vibrational Frequencies:

Nitro Group (-NO₂): This group is characterized by two very strong and distinct stretching vibrations. The asymmetric stretch typically appears in the 1560-1500 cm⁻¹ region, while the symmetric stretch is found between 1390-1330 cm⁻¹. spectroscopyonline.comresearchgate.net A scissoring vibration is also expected around 890-835 cm⁻¹. spectroscopyonline.com

C-H Stretching: The C-H stretching vibrations of the ethyl and methyl groups, as well as the methylene groups of the dioxane ring, are expected in the 3000-2850 cm⁻¹ region.

Dioxane Ring (C-O-C): The characteristic C-O-C stretching vibrations of the dioxane ring are expected to produce strong bands in the 1250-1000 cm⁻¹ region. scispace.com Asymmetric and symmetric stretches can often be distinguished within this range.

C-N Stretching: The stretching vibration of the C-NO₂ bond is expected to appear as a weaker band, often coupled with other vibrations.

Table of Predicted Vibrational Modes:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~2980 - 2850 | Medium-Strong | C-H asymmetric and symmetric stretching (alkyl) |

| ~1550 | Strong | -NO₂ asymmetric stretching |

| ~1460 | Medium | -CH₂-/-CH₃ scissoring/bending |

| ~1370 | Strong | -NO₂ symmetric stretching |

| ~1250 - 1000 | Strong | C-O-C asymmetric and symmetric stretching (dioxane ring) |

Electron Spin Resonance (ESR) Spectroscopy for the Detection and Identification of Radical Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique used specifically for the detection and characterization of species with unpaired electrons, such as free radicals. researchgate.net

The nitro group in this compound makes it a candidate for forming a radical anion via one-electron reduction. This reduction could be achieved chemically (e.g., using an alkali metal) or electrochemically. The resulting radical anion, [C₈H₁₅NO₄]⁻˙, would be ESR-active.

The ESR spectrum of this radical anion would be expected to exhibit hyperfine coupling, which is the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei. The primary coupling would be to the nitrogen nucleus (¹⁴N, I=1), which would split the spectrum into three main lines of equal intensity. aip.org Further, smaller hyperfine couplings to the protons on the ethyl group and the dioxane ring methylene groups adjacent to the C5 center would be expected, leading to a more complex splitting pattern. Analysis of these hyperfine coupling constants provides detailed information about the distribution of the unpaired electron's spin density within the molecule, offering insight into its electronic structure. researchgate.net

Emerging Research Avenues and Future Prospects for 5 Ethyl 2,2 Dimethyl 5 Nitro 1,3 Dioxane

Design and Synthesis of Novel Analogs with Tunable Chemical Reactivity and Selectivity

The core structure of 5-nitro-1,3-dioxane (B6597036) offers significant potential for structural diversity, particularly through substitution at the 2 and 5 positions of the dioxane ring. scispace.com The synthesis of novel analogs is a key research area aimed at fine-tuning properties like chemical reactivity, stability, and selectivity for various applications.

Research has demonstrated the synthesis of various 5-nitro-1,3-dioxane derivatives to probe the effect of different substituents. nih.gov For instance, studies have focused on introducing alkyl and aryl groups at the 2-position and have found that these modifications significantly influence the compound's properties. nih.gov A primary goal is to establish clear structure-activity relationships. nih.gov

A significant synthetic advancement in this area is the oxidative azidation of the corresponding nitro-substituted heterocycles. This method has been successfully used to prepare 5-azido-2,2-dimethyl-5-nitro-1,3-dioxane from its hydroxymethyl precursor, using potassium ferricyanide (B76249) as the oxidant. researchgate.net This transformation introduces a geminal nitro azide (B81097) group, a versatile functional moiety for further chemical transformations. The yields of such reactions are generally good, indicating a robust synthetic route. researchgate.net Regardless of the substituent's nature at the 2-position, the azido (B1232118) nitro compound is typically the main product. researchgate.net

The following table summarizes the synthesis of various six-membered heterocyclic geminal nitro azides, showcasing the versatility of the synthetic methodology.

| Compound ID | X | Y | R1 | R2 | Yield (%) | Melting Point (°C) |

| 2a | O | O | H | H | 64 | 35–36 |

| 2b | O | O | H | Me | 66 | 25–26 |

| 2c | O | O | Me | Me | 71 | 39–40.5 |

| 2d | O | O | Me | Et | 70 | - |

| 2e | O | O | H | Ph | 81 | 101.5–103 |

| Data sourced from Katorov et al., 2009. researchgate.net |

Future work in this area will likely focus on creating a broader library of analogs by varying the alkyl chain at the C5 position (e.g., replacing ethyl with propyl, butyl, or more complex groups) and introducing diverse functional groups at the C2 position. The goal is to develop compounds with precisely controlled electronic and steric properties, enabling tunable reactivity for specific synthetic or materials science applications.

Exploration of Catalytic Transformations Involving 5-Nitro-1,3-dioxanes

The exploration of catalytic transformations represents a promising frontier for 5-nitro-1,3-dioxane chemistry. While research on catalytic reactions directly involving the 5-Ethyl-2,2-dimethyl-5-nitro-1,3-dioxane scaffold is nascent, the reactivity of the nitro group suggests numerous possibilities.

Nitroarenes, for example, have been successfully employed as electrophiles in palladium-catalyzed N-arylation reactions, demonstrating that the C-NO2 bond can be effectively cleaved and functionalized to form new C-N bonds. acs.org This type of denitrative cross-coupling, while demonstrated on aromatic systems, opens a conceptual pathway for exploring similar transformations with aliphatic nitro compounds like 5-nitro-1,3-dioxanes. Future research could investigate whether transition metal catalysts can activate the C5-NO2 bond for cross-coupling reactions with various nucleophiles, such as boronic acids (Suzuki coupling), amines (Buchwald-Hartwig coupling), or sulfoximines. acs.org

The development of such catalytic methods would be a significant advance, providing efficient and selective routes to novel, highly functionalized dioxane derivatives that are difficult to access through traditional synthetic methods.

Advanced Mechanistic Studies Utilizing Time-Resolved Spectroscopy and Computational Dynamics

A deeper understanding of the reaction mechanisms governing the stability and reactivity of 5-nitro-1,3-dioxanes is crucial for their rational design and application. Advanced techniques, including computational dynamics and time-resolved spectroscopy, are pivotal in this endeavor.

Computational studies using Density Functional Theory (DFT) have been employed to investigate the thermal decomposition mechanism of 5-nitro-5-R-1,3-dioxane compounds (where R = H, CH3, Br). scispace.comresearchgate.net These studies model the reaction in both the gas phase and in solution, providing key kinetic and thermodynamic data. scispace.comresearchgate.net The calculations indicate that the substituent at the C5 position has a significant effect on the reaction parameters. scispace.comresearchgate.net For instance, a methyl group at this position was found to favor the decomposition reaction. scispace.comresearchgate.net The mechanism often proceeds through a cyclic transition state involving the breaking of the carbon-nitrogen bond and the migration of a hydrogen atom. scispace.com

The following table presents computational data on the thermal decomposition of 5-nitro-5-R-1,3-dioxanes at 523.15 K, comparing reaction rates in the gas phase versus a DMSO solution.

| R Group | Rate Constant (gas, k_gas) (s⁻¹) | Rate Constant (DMSO, k_DMSO) (s⁻¹) | Rate Enhancement (k_DMSO/k_gas) | Activation Energy (gas, E_a) (kJ mol⁻¹) |

| H | 4.06 x 10⁻⁸ | 1.82 x 10⁻⁷ | 4.5 | 212.1 |

| Methyl | 4.19 x 10⁻⁷ | 3.39 x 10⁻⁵ | 80.9 | 205.3 |

| Bromo | 2.11 x 10⁻⁸ | 2.34 x 10⁻⁸ | 1.1 | 215.1 |

| Data adapted from Ruiz et al., 2022. researchgate.net |

These computational findings provide a detailed picture of the reaction pathway but await experimental validation. scispace.com Future prospects in this area involve the use of time-resolved spectroscopic techniques. nih.gov For example, transient absorption spectroscopy could be used to directly observe the short-lived intermediates and transition states predicted by computational models, providing a more complete and experimentally grounded understanding of the reaction dynamics. nih.gov This synergy between advanced computation and spectroscopy is essential for unraveling the complex reactivity of these molecules.

Integration into New Synthetic Methodologies for Complex Chemical Structures

The this compound molecule contains several functional handles that can be leveraged in the synthesis of more complex chemical structures. The 1,3-dioxane (B1201747) ring itself is a well-established protecting group for 1,3-diols, which can be deprotected under acidic conditions. The true synthetic potential, however, lies in the reactivity of the nitro group at a quaternary carbon center.

Organic nitro compounds are exceptionally versatile synthetic intermediates. researchgate.net The nitro group can be transformed into a wide array of other functional groups. Most notably, it can be reduced to a primary amine, providing a route to complex amino alcohols after deprotection of the dioxane. This transformation is fundamental in the synthesis of biologically active molecules and pharmaceutical ingredients.

Furthermore, the carbon atom bearing the nitro group can act as a nucleophile (as its nitronate anion) in C-C bond-forming reactions, such as the Henry (nitro-aldol) reaction. researchgate.net While the lack of an alpha-proton in this compound prevents it from participating as the nucleophilic component in a classic Henry reaction, its derivatives could be employed in other contexts. For example, the nitro group can be used in radical reactions or be eliminated to form an alkene, depending on the substrate and reaction conditions.

Future research is expected to focus on integrating these nitro-dioxane scaffolds as building blocks in total synthesis campaigns. Their stereochemically defined structure and dense functionality make them attractive starting materials for creating complex polycyclic systems and libraries of novel compounds for biological screening.

Q & A

Q. What protocols mitigate risks during large-scale synthesis?

- Guidelines : Use explosion-proof reactors for nitro-containing compounds. Personal protective equipment (PPE) must include nitrile gloves, face shields, and flame-resistant lab coats. Vent gas scrubbers neutralize NO byproducts. Waste nitro derivatives are treated with FeSO to reduce reactivity before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.